Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and butanoic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Oxidation and Substitution Reactions:
Industrial Production Methods: In industrial settings, the production of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the gamma-oxo group to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the butanoic acid chain are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are employed to facilitate various reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical processes.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering signaling pathways that result in various cellular responses.
Gene Expression Modulation: It can influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- can be compared with other similar compounds, such as:
Benzenebutanoic acid, 4-(1-methylethyl)-: This compound lacks the gamma-oxo group, resulting in different chemical properties and reactivity.
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-hydroxy-:
Benzenebutanoic acid, 4-(1-methylethyl)-gamma-amino-: The gamma-amino group imparts different biological activities and reactivity compared to the gamma-oxo group.
The uniqueness of benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- lies in its specific structural features, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-oxo-4-(4-propan-2-ylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)10-3-5-11(6-4-10)12(14)7-8-13(15)16/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBQADLERFRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219694 | |
Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6947-81-5 | |
Record name | 4-(1-Methylethyl)-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6947-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-(p-Cumoyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006947815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6947-81-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenebutanoic acid, 4-(1-methylethyl)-gamma-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-(P-CUMOYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03706BK74M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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